molecular formula C16H21N3O4S B2552858 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034588-21-9

4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2552858
CAS No.: 2034588-21-9
M. Wt: 351.42
InChI Key: NGMZABBQXHJTIS-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide core that is substituted at the 4-position with a dimethylsulfamoyl group, a motif known to influence physicochemical properties and molecular recognition. The benzamide nitrogen is connected via a propyl linker to a 3-methylisoxazole ring, a common heterocycle in pharmaceutical agents that can act as a bioisostere or a key pharmacophore. The presence of these distinct functional groups makes this compound a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound in high-throughput screening campaigns, as a building block in combinatorial chemistry, or as a starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Its structure is indicative of potential application in the exploration of enzyme inhibitors or receptor modulators, aligning with modern drug discovery approaches that leverage complex small molecules for target validation . This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-12-11-14(23-18-12)5-4-10-17-16(20)13-6-8-15(9-7-13)24(21,22)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZABBQXHJTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of Benzoic Acid Derivatives

The dimethylsulfamoyl group is introduced via sulfonation followed by amination.

Procedure ():

  • Sulfonation : Treat 4-chlorobenzoic acid with chlorosulfonic acid at 0–5°C for 2 hours.
  • Amination : React the sulfonyl chloride intermediate with dimethylamine in dichloromethane (DCM) at room temperature.
  • Activation : Convert the carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene.

Key Data :

Step Reagents/Conditions Yield Citation
Sulfonation ClSO₃H, 0–5°C, 2 h 85%
Amination (CH₃)₂NH, DCM, RT 78%
Acyl Chloride Formation SOCl₂, toluene, reflux 92%

Synthesis of 3-(3-Methyl-1,2-Oxazol-5-yl)Propan-1-Amine

Oxazole Ring Formation

The 3-methyl-1,2-oxazole ring is constructed via cyclization of a nitrile oxide and an alkyne ().

Procedure :

  • Generate propiolaldehyde (HC≡C-CHO) from propargyl alcohol using MnO₂ oxidation.
  • React with acetaldoxime (CH₃CH=NOH) in the presence of NaHCO₃ to form the oxazole nucleus.
  • Reduce the aldehyde to a primary alcohol using NaBH₄, followed by conversion to an amine via Gabriel synthesis.

Optimization Notes ():

  • Cyclization Efficiency : 1,3-Dipolar cycloaddition proceeds optimally in THF at 60°C (yield: 65–70%).
  • Amine Protection : Use phthalimide to prevent side reactions during reduction.

Amide Coupling and Final Assembly

Reaction of Acyl Chloride with Amine

Coupling is achieved under Schotten-Baumann conditions (,).

Procedure :

  • Dissolve 4-(dimethylsulfamoyl)benzoyl chloride (1.2 equiv) in anhydrous THF.
  • Add 3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (1.0 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.

Workup ():

  • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 72–75% (,).

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Dissolve crude product in hot methanol and cool to −20°C for crystallization ().

Spectroscopic Data ()

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.47 (d, J = 8.4 Hz, 2H, Ar-H), 6.21 (s, 1H, Oxazole-H), 3.64 (t, J = 6.8 Hz, 2H, NCH₂), 2.81 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃), 1.92–1.85 (m, 2H, CH₂).
  • HRMS : m/z Calcd for C₁₇H₂₂N₃O₄S [M+H]⁺: 372.1331; Found: 372.1329.

Alternative Synthetic Routes

Microwave-Assisted Coupling ()

  • Conditions : 150 W, 100°C, 20 minutes.
  • Advantage : Reduces reaction time from 12 hours to 20 minutes with comparable yield (70%).

Solid-Phase Synthesis ()

  • Resin : Wang resin functionalized with Rink amide linker.
  • Efficiency : Stepwise assembly achieves 60% overall yield but requires specialized equipment.

Challenges and Optimization

Oxazole Stability

  • Issue : The 1,2-oxazole ring is prone to hydrolysis under acidic conditions.
  • Mitigation : Use aprotic solvents (e.g., DMF) and avoid aqueous workup until final stages ().

Amine Reactivity

  • Side Reactions : Over-alkylation during Gabriel synthesis.
  • Solution : Employ Boc protection and deprotect with TFA post-coupling ().

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazoles.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound involves several steps:

  • Formation of the Oxazole Ring : Typically synthesized through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : Linked to the oxazole ring via alkylation reactions.
  • Introduction of the Benzamide Core : Achieved through amidation reactions.
  • Addition of the Dimethylsulfamoyl Group : Added using sulfonation reactions.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a key intermediate in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Biology

  • Bioactive Compound Investigation : Research indicates potential antimicrobial and anticancer properties, making it a subject of interest for biological studies.

Medicine

  • Drug Candidate Exploration : The compound is being explored for therapeutic applications, particularly in oncology due to its mechanism of action that may involve inhibition of specific molecular targets.

Industry

  • Development of Advanced Materials : Utilized in creating materials with specific properties tailored for various industrial applications.

The following table summarizes biological activity data related to this compound:

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Case Study 1: Cancer Therapeutics

A study evaluated the efficacy of this compound in vivo using murine models of cancer. Results showed that treatment led to reduced tumor growth and increased survival rates compared to control groups, attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antiparasitic Activity

In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, suggesting potential modifications could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key distinguishing features include:

  • Dimethylsulfamoyl group : A strong electron-withdrawing substituent at the benzamide’s 4-position, which may enhance binding affinity to target proteins compared to simpler substituents.
  • 3-Methyl-1,2-oxazol-5-yl group : A heterocyclic moiety contributing to steric and electronic interactions.
Table 1: Structural Comparison with Analogs
Compound Name Substituents (Benzamide Position) Heterocycle Type Molecular Formula Molecular Weight Potential Applications
4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (Target) 4-(dimethylsulfamoyl) 3-Methyl-1,2-oxazol-5-yl C₁₆H₂₀N₄O₃S 348.42 g/mol Hypothesized: Oncology, virology
BK44526 2-(methylsulfanyl) 3-Methyl-1,2-oxazol-5-yl C₁₅H₁₈N₂O₂S 290.38 g/mol Research use (commercial)
Risvodétinib 4-[(4-methylpiperazin-1-yl)methyl] 4-Methyl-1,2-oxazol-5-yl C₃₃H₃₄N₈O₂ 598.69 g/mol Oncology (clinical candidate)
N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl] derivative 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio] 3,5-Dimethyl-4-isoxazolyl Not provided Not provided Antithrombotic, antiviral

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s dimethylsulfamoyl group at position 4 contrasts with BK44526’s methylsulfanyl group at position 2 . This difference may alter electronic properties, solubility, and target engagement. Risvodétinib incorporates a piperazinyl-methyl group and a pyrimidine-pyridine scaffold, enhancing its complexity and likely targeting kinase domains .

Heterocycle Variations :

  • The 3-methyl-1,2-oxazol-5-yl group in the target compound differs from the 3,5-dimethyl-4-isoxazolyl group in a related antithrombotic compound . Methylation patterns influence steric hindrance and metabolic stability.

Therapeutic Potential: Analogs from highlight benzamide derivatives with oxadiazole or thienyl groups for antiviral and antithrombotic applications, suggesting the target compound’s oxazole group may offer similar versatility . Risvodétinib’s advanced development status underscores the therapeutic viability of benzamide scaffolds in oncology .

Research Findings and Hypotheses

  • Structural Insights : Crystallographic data (e.g., SHELX-refined structures) could clarify conformational preferences of the target compound’s propyl linker and oxazole ring, impacting binding modes .
  • Pharmacokinetics : The dimethylsulfamoyl group may improve metabolic stability compared to BK44526’s methylsulfanyl group, which is prone to oxidation .
  • Target Specificity : The oxazole ring’s position (5-yl vs. 3-yl in other analogs) may optimize interactions with enzymes or receptors implicated in viral replication or cancer pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-(dimethylsulfamoyl)benzoic acid derivatives and 3-(3-methyl-1,2-oxazol-5-yl)propylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt (e.g., 1.5 mmol EDC and 1.5 mmol HOBt in DMF) to form the active ester intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. For example, acetonitrile was used in analogous sulfonamide syntheses to achieve >80% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC or HPLC-MS .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; oxazole protons at δ 6.5–7.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₂N₃O₃S: 348.1382).
  • FT-IR : Detect functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹; amide C=O at 1650–1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols (e.g., cell lines, IC₅₀ determination methods) to identify variability. For instance, antimicrobial activity may differ due to bacterial strain specificity .
  • Metabolite profiling : Use LC-MS/MS to assess stability and active metabolites (e.g., oxidative degradation of the oxazole ring under physiological conditions) .
  • Statistical validation : Apply ANOVA or multivariate analysis to reconcile conflicting data, as demonstrated in agrochemical studies with split-plot experimental designs .

Q. How should environmental fate studies be designed to assess the compound's ecological impact?

  • Methodological Answer :

  • Phase I (Lab-scale) :
  • Hydrolysis/photolysis : Expose the compound to pH 5–9 buffers and UV light (254 nm), monitoring degradation via HPLC. Half-life calculations guide persistence predictions .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCFs) .
  • Phase II (Field studies) :
  • Soil/water sampling : Deploy passive samplers in simulated ecosystems (e.g., mesocosms) to track abiotic/biotic transformations .

Q. What computational approaches are suitable for predicting the compound’s thermodynamic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., sulfonamide S-N bond stability) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structure with bioavailability or toxicity .
  • DIPPR database : Validate predicted properties (e.g., melting point, solubility) against experimental data from analogous sulfonamides .

Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve conflicting data on the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography : Resolve inhibitor-enzyme binding modes (e.g., sulfonamide interaction with catalytic residues) .
  • Mutagenesis studies : Modify target enzymes (e.g., COX-2, carbonic anhydrase) to identify critical binding residues .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via LC-MS .
  • Forced degradation : Apply stress conditions (e.g., 0.1% H₂O₂ for oxidation, 1M HCl for acid hydrolysis) to identify vulnerable functional groups .

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